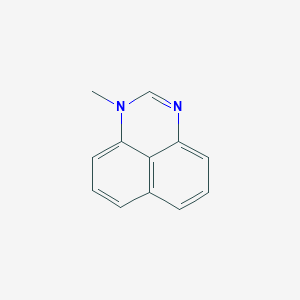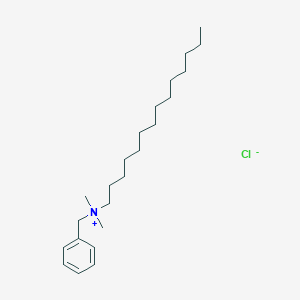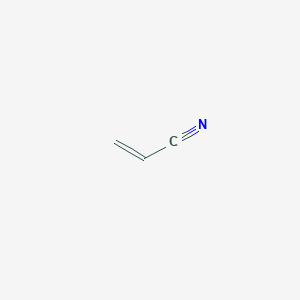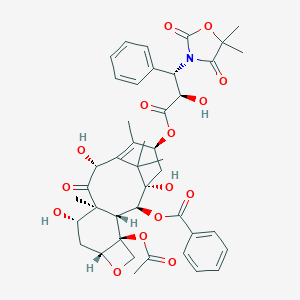
2-Ethyl-6-isopropyl-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-isopropyl-4-methylpyridine (EIMP) is a chemical compound that belongs to the family of pyridines. It is a colorless liquid with a strong odor. EIMP has been widely used in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-6-isopropyl-4-methylpyridine is not fully understood. However, it is believed that 2-Ethyl-6-isopropyl-4-methylpyridine can interact with proteins and enzymes in cells. This interaction can lead to changes in the structure and function of these proteins and enzymes, which can affect cellular processes such as metabolism and signaling.
Biochemical and Physiological Effects:
2-Ethyl-6-isopropyl-4-methylpyridine has been shown to have a variety of biochemical and physiological effects. For example, 2-Ethyl-6-isopropyl-4-methylpyridine has been shown to inhibit the growth of certain bacteria such as Staphylococcus aureus. 2-Ethyl-6-isopropyl-4-methylpyridine has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Ethyl-6-isopropyl-4-methylpyridine in lab experiments is its unique chemical properties. 2-Ethyl-6-isopropyl-4-methylpyridine can form stable complexes with metal ions, which can be used in a variety of applications. However, one limitation of using 2-Ethyl-6-isopropyl-4-methylpyridine is its strong odor, which can be unpleasant and potentially hazardous.
Orientations Futures
There are many future directions for research on 2-Ethyl-6-isopropyl-4-methylpyridine. One direction is to explore the potential of 2-Ethyl-6-isopropyl-4-methylpyridine as a therapeutic agent. 2-Ethyl-6-isopropyl-4-methylpyridine has been shown to have antimicrobial and antioxidant properties, which could make it a potential candidate for the treatment of infectious diseases and oxidative stress-related disorders. Another direction is to explore the potential of 2-Ethyl-6-isopropyl-4-methylpyridine as a catalyst for organic synthesis. 2-Ethyl-6-isopropyl-4-methylpyridine has been shown to form stable complexes with metal ions, which could make it a potential candidate for catalytic reactions. Overall, 2-Ethyl-6-isopropyl-4-methylpyridine is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
2-Ethyl-6-isopropyl-4-methylpyridine can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,6-dimethylpyridine with isopropyl chloride and ethyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate. The resulting product is then purified using distillation.
Applications De Recherche Scientifique
2-Ethyl-6-isopropyl-4-methylpyridine has been used in a variety of scientific research applications. One of the most common applications is as a ligand for metal ions. 2-Ethyl-6-isopropyl-4-methylpyridine can form stable complexes with metal ions such as copper, nickel, and cobalt. These complexes have been used in catalysis, organic synthesis, and material science.
Propriétés
Numéro CAS |
109749-62-4 |
|---|---|
Nom du produit |
2-Ethyl-6-isopropyl-4-methylpyridine |
Formule moléculaire |
C11H17N |
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
2-ethyl-4-methyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-5-10-6-9(4)7-11(12-10)8(2)3/h6-8H,5H2,1-4H3 |
Clé InChI |
LFUCQPNRVFJZCY-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CC(=C1)C)C(C)C |
SMILES canonique |
CCC1=NC(=CC(=C1)C)C(C)C |
Synonymes |
Pyridine, 2-ethyl-4-methyl-6-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)







![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)


![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)